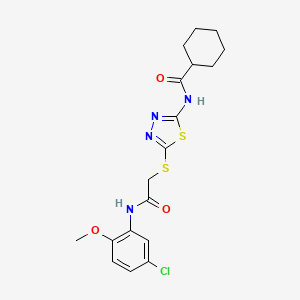
N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H21ClN4O3S2 and its molecular weight is 440.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound with potential biological applications. This article reviews its chemical properties, biological activities, and relevant research findings.
This compound has several notable chemical characteristics:
- Molecular Formula : C19H18ClN6O3S
- Molecular Weight : 449.3 g/mol
- CAS Number : 894576-60-4
The structure features a cyclohexanecarboxamide backbone with a thiadiazole moiety and a chloro-substituted methoxyphenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has highlighted its potential as an antibacterial and antifungal agent. The following sections summarize key findings from various studies.
Antibacterial Activity
In vitro studies have demonstrated that derivatives of similar thiadiazole compounds exhibit significant antibacterial properties against various pathogens. For instance:
- Compound Efficacy : A related compound showed an EC50 value of 15 μg/ml against Xanthomonas oryzae, indicating strong antibacterial activity that surpasses traditional treatments like thiodiazole copper .
Antifungal Activity
The antifungal properties of compounds with similar structures have also been evaluated:
- Inhibition Results : Compounds were tested against Mucor bainieri and Trichoderma atroviride, showing lower efficacy compared to established antifungals like carbendazim, but still indicating potential for further development .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are crucial for various physiological processes .
- Cell Wall Disruption : The presence of the thiadiazole group may interfere with bacterial cell wall synthesis, leading to cell lysis.
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their antibacterial activity. Results indicated that specific modifications could enhance efficacy against bacterial strains .
- Carbonic Anhydrase Inhibition Study : Research demonstrated that certain thiadiazole derivatives effectively inhibit tumor-associated carbonic anhydrase isoforms, suggesting potential applications in cancer therapy .
Data Summary Table
特性
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-26-14-8-7-12(19)9-13(14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUVUQHJUJFHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













